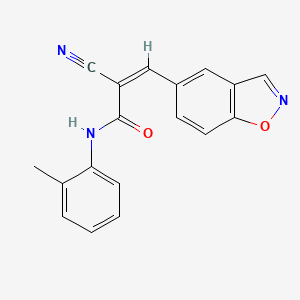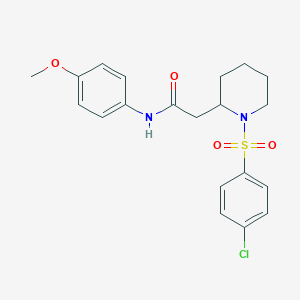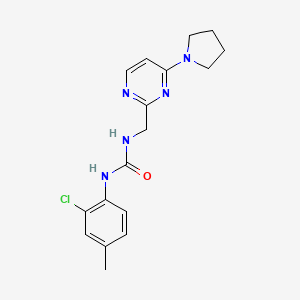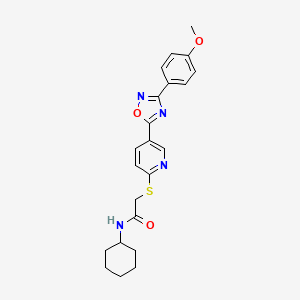
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, also known as BMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMPP is a small molecule inhibitor that targets protein kinases and has been shown to have anti-cancer and anti-inflammatory properties. In
作用机制
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide acts as a small molecule inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase domain. By inhibiting the activity of these kinases, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide disrupts the signaling pathways that regulate cell growth and inflammation. This results in the induction of apoptosis in cancer cells and the reduction of pro-inflammatory cytokine production in immune cells.
Biochemical and Physiological Effects:
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been shown to have anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. In cancer cells, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In immune cells, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the JAK/STAT pathway.
实验室实验的优点和局限性
One of the advantages of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. However, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has a relatively short half-life and low solubility, which can limit its effectiveness in in vivo studies. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide may have off-target effects on other kinases, which can complicate the interpretation of results.
未来方向
Future research on (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide could focus on improving its pharmacokinetic properties, such as increasing its solubility and half-life. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide could be tested in combination with other anti-cancer or anti-inflammatory drugs to enhance its therapeutic efficacy. Further studies could also investigate the potential of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide in other disease models, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is a promising small molecule inhibitor that has shown potential therapeutic applications in cancer and inflammatory diseases. Its specificity for protein kinases and ability to disrupt signaling pathways make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide and its potential in other disease models.
合成方法
The synthesis of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide involves the condensation of 2-cyano-N-(2-methylphenyl)acetamide with 2-amino-5-nitrobenzoxazole in the presence of a base. The resulting compound is then subjected to reduction with sodium dithionite to obtain (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide as a yellow solid.
科学研究应用
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of various protein kinases, including JAK2, FLT3, and BTK, which are involved in the regulation of cell growth and inflammation. (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been found to induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells.
属性
IUPAC Name |
(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-4-2-3-5-16(12)21-18(22)14(10-19)8-13-6-7-17-15(9-13)11-20-23-17/h2-9,11H,1H3,(H,21,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYWCTUTHUBBS-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)ON=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)ON=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)
![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2671391.png)
![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)

![2,3-dimethoxy-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2671395.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2671396.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2671399.png)


![3-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2671406.png)

![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)